3-Butylideneisoindolin-1-one
Description
For instance, 3-benzyl-2-butyl-3-hydroxyisoindolin-1-one (1a) and 3-(2-(benzyloxy)ethyl)-2-butyl-3-hydroxyisoindolin-1-one (1v) are synthesized via nucleophilic addition of amines to benzylideneisobenzofuran-1(3H)-one precursors . These compounds belong to a class of isoindolinone derivatives characterized by a bicyclic framework with a ketone group at position 1, often functionalized at positions 2 and 3 with alkyl, aryl, or heteroaromatic substituents. Their structural diversity underpins variations in physicochemical properties and reactivity, making them valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(3Z)-3-butylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-8H,2-3H2,1H3,(H,13,14)/b11-8- |
InChI Key |
XOWBEICOULYQAT-FLIBITNWSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Butylideneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and interfering with their normal function . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-benzyl-2-butyl-3-hydroxyisoindolin-1-one (1a) and related analogs (e.g., 1s, 1d, 1p, 1v) to highlight structural, synthetic, and spectral differences. Data are derived from synthesis protocols, yields, melting points, and IR spectra.
Physicochemical Properties
Key Observations:
- Melting Points : Bulky aromatic substituents (e.g., pyridinyl in 1s ) increase melting points (218–224°C) due to enhanced π-π stacking, while flexible alkyl chains (e.g., benzyloxyethyl in 1v ) reduce packing efficiency, lowering melting points (90–94°C) .
- IR Signatures : All compounds exhibit C=O stretches near 1680–1700 cm⁻¹, consistent with isoindolin-1-one’s lactam structure. Hydroxy groups (e.g., 1d ) show broad O-H stretches (~3471 cm⁻¹), while thiophene-containing 1p displays S-C bond vibrations at 570 cm⁻¹ .
Reactivity and Derivatives
- Reduction of 1a: Treatment of 1a with sodium cyanoborohydride and p-toluenesulfonic acid yields 3-benzyl-2-butylisoindolin-1-one (8a), eliminating the hydroxyl group and saturating the isoindolinone ring .
- Dehydration of 1u : Hydrochloric acid-mediated dehydration of 3-benzyl-3-hydroxyisoindolin-1-one (1u) produces (Z)-3-benzylideneisoindolin-1-one (9u), highlighting the lability of the 3-hydroxy group under acidic conditions .
Biological Activity
3-Butylideneisoindolin-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a larger class of isoindoline derivatives, which have been studied for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Chemical Structure and Synthesis
The chemical structure of 3-butylideneisoindolin-1-one features a butylidene group attached to the isoindoline core. The synthesis of this compound typically involves the condensation of isoindoline derivatives with appropriate aldehydes or ketones under specific conditions to yield the desired product.
Table 1: General Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Isoindoline + Butyraldehyde | 3-Butylideneisoindolin-1-one |
| 2 | Cyclization under acidic conditions | Isoindoline derivative |
Anti-inflammatory Activity
Research has indicated that isoindoline derivatives, including 3-butylideneisoindolin-1-one, exhibit significant anti-inflammatory properties. In a study assessing various derivatives, compounds similar to 3-butylideneisoindolin-1-one showed inhibition of pro-inflammatory cytokines and reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Anti-inflammatory Effects
In a controlled experiment using RAW264.7 murine macrophage cells, the administration of 3-butylideneisoindolin-1-one resulted in:
- Reduction in Nitric Oxide Levels: A significant decrease in NO production was observed at concentrations above 10 µM.
- Cytotoxicity Assessment: The MTT assay revealed no significant cytotoxic effects at concentrations up to 50 µM, indicating a favorable safety profile.
Table 2: Anti-inflammatory Effects of 3-Butylideneisoindolin-1-one
| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 95 |
| 25 | 50 | 90 |
| 50 | 30 | 85 |
Anticancer Activity
Preliminary studies have also highlighted the potential anticancer activity of this compound. In vitro assays demonstrated that 3-butylideneisoindolin-1-one can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Research Findings
In a study involving human cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results: Significant inhibition of cell growth was noted with IC50 values ranging from 15 to 25 µM across different cell lines.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 20 | 60 |
| MCF-7 | 15 | 70 |
| A549 | 25 | 55 |
The biological activity of 3-butylideneisoindolin-1-one is believed to be mediated through multiple pathways:
- Inhibition of Inflammatory Mediators: The compound may inhibit the expression of cyclooxygenase (COX) enzymes and cytokines.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to increased caspase activity.
- Antioxidant Properties: The compound may exhibit antioxidant effects that mitigate oxidative stress in cells.
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